

# Spectroscopic Characterization of 2-Methylquinoline-4,6-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylquinoline-4,6-diamine

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This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of **2-Methylquinoline-4,6-diamine**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on the analysis of related quinoline derivatives and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for **2-Methylquinoline-4,6-diamine**. These predictions are based on the known spectral characteristics of 2-methylquinoline and the expected influence of the amino groups at the 4 and 6 positions.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 2-Methylquinoline-4,6-diamine

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
CH <sub>3</sub> (at C2)	2.5 - 2.7	Singlet	
H3	6.5 - 6.7	Singlet	Upfield shift due to electron-donating NH <sub>2</sub> at C4.
H5	7.0 - 7.2	Doublet	
H7	7.3 - 7.5	Doublet of doublets	
H8	7.8 - 8.0	Doublet	
NH <sub>2</sub> (at C4)	4.5 - 5.5	Broad Singlet	Chemical shift can vary with solvent and concentration.
NH <sub>2</sub> (at C6)	3.5 - 4.5	Broad Singlet	Chemical shift can vary with solvent and concentration.

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 2-Methylquinoline-4,6-diamine**

Carbon Assignment	Predicted Chemical Shift (ppm)
C2	158 - 162
C3	118 - 122
C4	148 - 152
C4a	145 - 149
C5	120 - 124
C6	140 - 144
C7	125 - 129
C8	128 - 132
C8a	147 - 151
CH <sub>3</sub>	23 - 27

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

**Table 3: Predicted Key IR Absorption Bands for 2-Methylquinoline-4,6-diamine**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3200 - 3500	Medium-Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=N Stretch (Quinoline)	1600 - 1650	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong
C-N Stretch (Aromatic Amine)	1250 - 1350	Strong

## Table 4: Predicted Mass Spectrometry Data for 2-Methylquinoline-4,6-diamine

Analysis Type	Predicted Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	173.21 g/mol <a href="#">[1]</a>
Exact Mass	173.0953
Predicted m/z of [M+H] <sup>+</sup>	174.1031
Key Fragmentation Pathways	Loss of CH <sub>3</sub> , NH <sub>2</sub> , and HCN are anticipated.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-Methylquinoline-4,6-diamine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of quinoline derivatives is as follows[\[2\]](#):

- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample for <sup>1</sup>H NMR and 20-25 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Ensure the sample is fully dissolved by gentle vortexing or inversion.
- Instrument Setup:
  - Use a spectrometer with a minimum field strength of 300 MHz for optimal resolution.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Employ a standard single-pulse experiment.
  - Set appropriate spectral width, acquisition time, and relaxation delay.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Use a proton-decoupled pulse sequence to simplify the spectrum.
  - A larger number of scans and a longer relaxation delay are typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

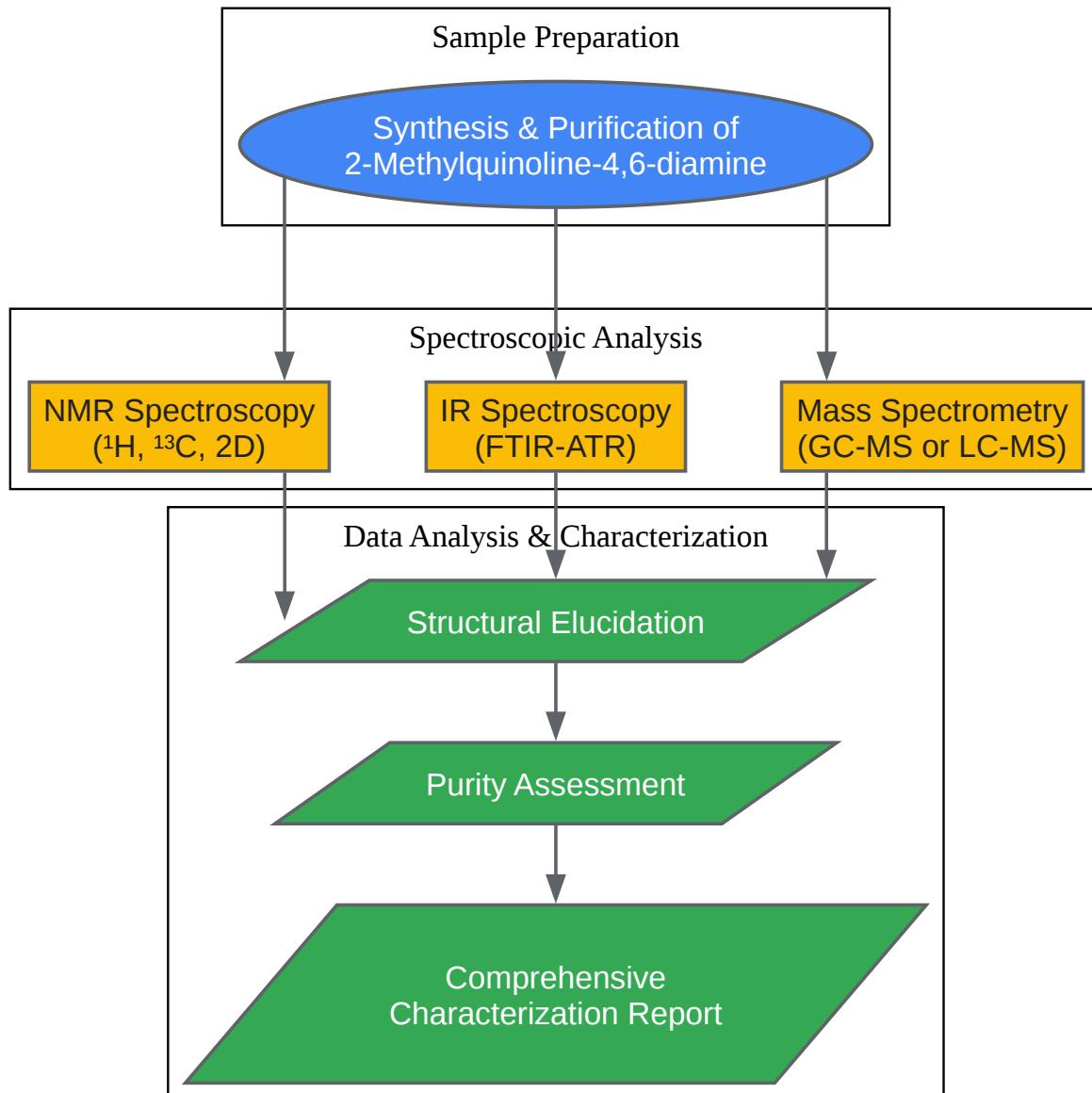
- Sample Preparation:
  - For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.
  - Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Data Acquisition:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - For a volatile and thermally stable compound like **2-Methylquinoline-4,6-diamine**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
  - Alternatively, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used, which is a softer ionization technique that is likely to yield a prominent molecular ion peak.
- Mass Analysis:
  - A quadrupole or time-of-flight (TOF) mass analyzer can be used.
  - Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **2-Methylquinoline-4,6-diamine**.



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Caption: Workflow for the spectroscopic characterization of **2-Methylquinoline-4,6-diamine**.

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## References

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